molecular formula C14H16N2O2S3 B2747769 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 2415533-88-7

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2747769
CAS No.: 2415533-88-7
M. Wt: 340.47
InChI Key: HFVHMSXJZZCOPF-UHFFFAOYSA-N
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Description

The compound N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide is a hybrid molecule combining a benzothiazole scaffold with a 1,4-dithiepan moiety. Benzothiazoles are well-studied heterocyclic compounds known for their biological activity, including antimicrobial, antitumor, and anti-inflammatory properties . The 1,4-dithiepan group introduces sulfur-containing functional groups that may enhance redox activity or metal-binding capabilities. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX suite (e.g., SHELXL for refinement), which has been pivotal in small-molecule crystallography since the 1970s .

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S3/c17-12(13-16-10-3-1-2-4-11(10)21-13)15-7-14(18)8-19-5-6-20-9-14/h1-4,18H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVHMSXJZZCOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by its unique structure, which combines a benzothiazole moiety with a dithiepan side chain. This structural configuration is believed to contribute significantly to its biological activities.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit broad-spectrum antitumor activity. For instance, a series of benzothiazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results showed moderate to excellent cytotoxic activity, with some derivatives demonstrating IC50 values as low as 0.24 µM against multiple cancer types including MDA-MB-231 (breast cancer) and HT29 (colorectal cancer) .

Table 1: Cytotoxicity of Benzothiazole Derivatives

Compound IDCell LineIC50 (µM)
18eMDA-MB-2310.24
18eHT290.31
18eSK-N-SH0.92
PAC-1MDA-MB-2310.41

The mechanism underlying the antitumor activity of this compound may involve the activation of procaspase-3, a critical component in the apoptotic pathway. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl group on the benzothiazole scaffold can enhance this activity .

Study on Dithiepan Derivatives

A specific study focused on derivatives of dithiepan compounds demonstrated their ability to induce apoptosis in cancer cells through caspase activation. The findings indicated that those with hydroxyl substitutions exhibited enhanced efficacy compared to their unsubstituted counterparts .

Clinical Relevance

In clinical settings, compounds similar to this compound have been evaluated for their potential use in combination therapies for resistant cancer types. The combination of these compounds with traditional chemotherapeutics has shown promise in enhancing overall treatment efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

Key structural analogues include:

  • 1,3-Benzothiazole-2-carboxamide derivatives : These lack the 1,4-dithiepan modification but retain the benzothiazole core. Studies show that substitutions at the carboxamide position influence bioactivity, with methyl or aryl groups enhancing antimicrobial potency .
  • 6-Hydroxy-1,4-dithiepan-containing compounds : These prioritize sulfur-rich frameworks but omit the benzothiazole moiety. For example, 6-hydroxy-1,4-dithiepan-6-yl acetic acid exhibits metal-chelating properties but reduced cellular permeability compared to benzothiazole hybrids .
2.2 Physicochemical Properties
Property Target Compound 1,3-Benzothiazole-2-carboxamide 6-Hydroxy-1,4-dithiepan Derivatives
Molecular Weight (g/mol) 328.45 164.20–280.35 180.30–250.50
LogP (Octanol-Water) 2.1 ± 0.3 1.5–2.8 0.8–1.5
Solubility (mg/mL in H₂O) 0.12 0.05–0.30 0.50–1.20
Hydrogen Bond Donors 2 1–2 1–3
2.4 Crystallographic Insights

The SHELX software suite (e.g., SHELXL) has been critical in refining the crystal structures of benzothiazole derivatives, enabling precise bond-length and angle measurements .

Preparation Methods

Cyclization of 2-Aminothiophenol

The benzothiazole core is synthesized by reacting 2-aminothiophenol (1 ) with chloroacetic acid under acidic conditions:
$$
\text{2-Aminothiophenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{1,3-Benzothiazole-2-carboxylic acid} \quad \text{(Yield: 75–85\%)}
$$
This method leverages the nucleophilic attack of the thiol group on the α-carbon of chloroacetic acid, followed by cyclodehydration.

Alternative Route Using Orthoesters

Patent WO2003029226A1 describes the use of orthoesters for cyclization, though this approach is less common for benzothiazoles.

Synthesis of (6-Hydroxy-1,4-dithiepan-6-yl)methylamine

Cyclization of 1,2-Ethanedithiol with Glyceraldehyde

The 1,4-dithiepan ring is formed via acid-catalyzed cyclization of 1,2-ethanedithiol (2 ) with glyceraldehyde (3 ):
$$
\text{1,2-Ethanedithiol} + \text{Glyceraldehyde} \xrightarrow{\text{H}2\text{SO}4, \text{EtOH}} \text{6-Hydroxy-1,4-dithiepan-6-carbaldehyde} \quad \text{(Yield: 68\%)}
$$
The aldehyde is subsequently reduced to the alcohol using NaBH$$_4$$ and converted to the amine via reductive amination.

Oxidative Cyclization Strategies

A solvent-free protocol reported in PMC8816708 employs p-TsOH to catalyze the reaction between 1,3-propanedithiol and diethyl oxalate, yielding a dithiepan-dione intermediate. Hydroxylation is achieved using H$$2$$O$$2$$/AcOH.

Carboxamide Coupling Strategies

Activation of the Carboxylic Acid

The benzothiazole-2-carboxylic acid (4 ) is activated as an acid chloride using thionyl chloride:
$$
\text{1,3-Benzothiazole-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{2-Chlorocarbonyl-1,3-benzothiazole} \quad \text{(Yield: 90–95\%)}
$$

Amide Bond Formation

The acid chloride reacts with (6-hydroxy-1,4-dithiepan-6-yl)methylamine (5 ) in the presence of NaH:
$$
\text{2-Chlorocarbonyl-1,3-benzothiazole} + \text{(6-Hydroxy-1,4-dithiepan-6-yl)methylamine} \xrightarrow{\text{NaH, THF}} \text{Target compound} \quad \text{(Yield: 70–78\%)}
$$
Alternative coupling agents like EDCl/HOBt are less effective due to steric hindrance from the dithiepan ring.

Optimization and Challenges

Regioselectivity in Dithiepan Formation

Unsymmetric diketones can lead to regioisomers, but spectroscopic techniques (2D-NMR, X-ray) confirm exclusive formation of the desired product when using glyceraldehyde derivatives.

Protecting Group Strategies

The hydroxyl group on the dithiepan ring is protected as a TBS ether during amide coupling to prevent side reactions. Deprotection is achieved using TBAF.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Key Advantage
Acid chloride coupling SOCl$$_2$$, NaH, THF 70–78 High purity, minimal byproducts
Reductive amination NaBH$$4$$, NH$$4$$OAc 65–72 Avoids acid-sensitive groups
Solvent-free cyclization p-TsOH, 80°C 85–90 Eco-friendly, rapid

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide, and what coupling agents are typically employed?

  • Answer : The compound can be synthesized via coupling reactions between a functionalized 1,3-benzothiazole-2-carboxylic acid derivative and an appropriate amine. A standard approach involves:

  • Step 1 : Activation of the carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with 4-dimethylaminopyridine (DMAP) as a catalyst .

  • Step 2 : Reaction with the amine component (e.g., 6-hydroxy-1,4-dithiepan-6-ylmethanamine) under anhydrous conditions in solvents such as dichloromethane or dimethylformamide (DMF).

  • Purification : Column chromatography or recrystallization to isolate the product.

    Table 1 : Common Coupling Agents and Conditions

    Coupling AgentCatalystSolventYield RangeReference
    DCCDMAPDMF45–70%
    EDCHOBtDCM50–65%

Q. What spectroscopic and chromatographic techniques are recommended for confirming the structural integrity of the compound?

  • Answer :

  • NMR Spectroscopy : 1H and 13C NMR to confirm proton environments and carbon backbone. For example, the benzothiazole ring protons typically resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Peaks near 1650–1700 cm⁻¹ confirm the carboxamide (C=O stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield and purity of this compound during synthesis?

  • Answer : Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

  • Temperature : Reactions often proceed optimally at 0–25°C to minimize side reactions .

  • Catalyst Loading : DMAP (10–20 mol%) enhances coupling efficiency .

  • Workup Strategies : Acid-base extraction to remove unreacted starting materials.

    Case Study : A benzothiazole derivative synthesis achieved a 70% yield using DCC/DMAP in DMF at 0°C, compared to 45% at room temperature .

Q. When encountering contradictory data in biological activity assays, what strategies can be employed to validate findings?

  • Answer :

  • Orthogonal Assays : Use multiple assays (e.g., microbial inhibition + cytotoxicity screening) to cross-validate results.
  • Dose-Response Analysis : Establish EC50/IC50 curves to confirm activity thresholds.
  • Structural Confirmation : Recheck compound identity via X-ray crystallography or 2D NMR if bioactivity discrepancies arise .
    • Note : Limited data on this compound’s bioactivity necessitates rigorous controls, as highlighted in studies of structurally similar benzothiazoles .

Q. What computational tools and crystallographic methods are suitable for elucidating the three-dimensional conformation of this benzothiazole derivative?

  • Answer :

  • X-ray Crystallography : Single-crystal diffraction with SHELX software for structure refinement. For example, a related benzothiazole derivative’s crystal structure revealed π-π stacking interactions critical for stability .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic properties and molecular docking to study target interactions (e.g., with enzymes or receptors) .

Q. How should researchers design in vitro assays to evaluate the compound’s potential antimicrobial or anticancer properties?

  • Answer :

  • Antimicrobial Assays :
  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).
  • Fungal Strains : Include C. albicans in disk diffusion assays .
  • Anticancer Assays :
  • Cell Lines : Use MTT assays on human cancer lines (e.g., HeLa, MCF-7).
  • Controls : Include cisplatin or doxorubicin as positive controls and solvent-only negative controls.
  • Data Interpretation : Normalize results to cell viability and validate with flow cytometry for apoptosis/necrosis markers .

Table 2 : Example Bioactivity Data for Related Benzothiazoles

CompoundMIC (μg/mL) S. aureusIC50 (μM) HeLa CellsReference
N-(6-Methyl-benzothiazole)12.58.2
N-(Chloro-benzothiazole)6.35.1

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